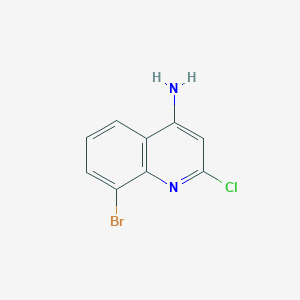

8-Bromo-2-chloroquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260798-76-2 |

|---|---|

Molecular Formula |

C9H6BrClN2 |

Molecular Weight |

257.51 g/mol |

IUPAC Name |

8-bromo-2-chloroquinolin-4-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-7(12)4-8(11)13-9(5)6/h1-4H,(H2,12,13) |

InChI Key |

YFHKJIBSGWJZDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 8 Bromo 2 Chloroquinolin 4 Amine

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

The electron-deficient nature of the quinoline ring, particularly when substituted with electron-withdrawing groups like halogens, makes it susceptible to nucleophilic aromatic substitution (SNAr). In 8-Bromo-2-chloroquinolin-4-amine, both the C-2 chloro and C-8 bromo substituents are potential sites for nucleophilic attack.

Reactivity at the Chloro Position (C-2)

The chloro group at the C-2 position of the quinoline ring is generally more activated towards nucleophilic substitution than a halogen on the benzenoid ring. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. Consequently, the C-2 position is the preferred site for attack by a wide range of nucleophiles.

While specific studies on this compound are limited, research on analogous 2,4-dichloroquinolines and 6-bromo-2-chloroquinoline (B23617) provides strong evidence for this regioselectivity. nih.gov For instance, the reaction of 2,4-dichloroquinolines with various amines proceeds selectively at the C-4 position, which is even more activated. However, in the absence of a C-4 halogen, the C-2 position becomes the primary site for substitution. It is expected that amines, alkoxides, and thiols would readily displace the chloride at the C-2 position of this compound under appropriate conditions, leaving the C-8 bromo group intact for subsequent transformations.

Reactivity at the Bromo Position (C-8)

The bromo group at the C-8 position is less reactive towards traditional SNAr reactions compared to the chloro group at the C-2 position. The benzenoid ring is less electron-deficient than the pyridinoid ring, making nucleophilic attack at C-8 less favorable. However, under forcing conditions or with highly reactive nucleophiles, substitution at the C-8 position could potentially occur, although this would likely be a secondary and less controlled reaction. More commonly, the transformation of the C-8 bromo group is achieved through metal-catalyzed processes.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of an amino group at the C-4 position, being an activating group, would direct incoming electrophiles primarily to the C-3 position. However, the halogen substituents at C-2 and C-8 are deactivating. Nitration of isoquinoline, a related heterocycle, in the presence of a bromo substituent has been shown to be challenging, often requiring harsh conditions. google.com Therefore, electrophilic substitution on this compound is expected to be difficult and may require carefully optimized conditions to achieve selectivity and avoid degradation of the starting material.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds and are particularly well-suited for the functionalization of aryl halides. The differential reactivity of the C-Cl and C-Br bonds in this compound allows for selective and sequential transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, enabling selective coupling at the C-8 position.

Buchwald-Hartwig Amination for Diverse Amino Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction has been successfully applied to various dihaloquinolines, demonstrating the feasibility of selective amination.

In a study on 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination at the more reactive C-Br position was achieved in the presence of the C-Cl bond. nih.gov This selectivity is crucial for the controlled synthesis of disubstituted quinolines. By carefully choosing the catalyst, ligand, and reaction conditions, it is possible to selectively introduce an amino group at either the C-8 or C-2 position of this compound. For instance, using a catalyst system that favors the oxidative addition to the C-Br bond would lead to the formation of 8-amino-2-chloroquinolin-4-amine derivatives. Subsequent amination at the C-2 position could then be performed under more forcing conditions or with a different catalyst system.

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination on a Related Dihaloquinoline System

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Reference |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 6-Morpholino-2-chloroquinoline | nih.gov |

| 6-Bromo-2-chloroquinoline | Lithium bis(trimethylsilyl)amide | Pd₂(dba)₃ | Xantphos | LiHMDS | Toluene | 2-Amino-6-bromoquinoline | nih.gov |

This table illustrates conditions used for a similar substrate and is intended to be representative of the types of conditions that could be applied to this compound.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl or vinyl halide and an organoboron compound, typically a boronic acid or ester. libretexts.orgresearchgate.net This reaction is widely used in the synthesis of biaryl compounds and other complex molecules. As with the Buchwald-Hartwig amination, the differential reactivity of the C-Br and C-Cl bonds allows for selective Suzuki-Miyaura coupling.

Research on other dihaloarenes has shown that selective Suzuki coupling at the bromo position in the presence of a chloro substituent is a common and effective strategy. nih.gov Applying this to this compound, one could selectively introduce an aryl or heteroaryl group at the C-8 position by reacting it with the corresponding boronic acid under palladium catalysis. The resulting 8-aryl-2-chloroquinolin-4-amine could then undergo further functionalization at the C-2 position.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on a Related Dihaloaromatic System

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Product | Reference |

| 2-Bromo-4-chlorophenol | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 4-Chloro-2-phenylphenol | nih.gov |

| 4-Chloro-8-tosyloxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 4-Phenyl-8-tosyloxyquinoline | researchgate.net |

This table provides examples of Suzuki-Miyaura coupling on similar substrates to illustrate potential reaction conditions.

Kumada Cross-Coupling and Other Organometallic Transformations

The presence of both bromide and chloride substituents on the quinoline ring of this compound opens avenues for selective organometallic cross-coupling reactions. The Kumada-Tamao-Corriu reaction, one of the earliest transition-metal-catalyzed cross-coupling methods, is particularly relevant. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes, to form a new carbon-carbon bond. wikipedia.org

For a dihalogenated substrate like this compound, chemoselectivity is a key consideration. In palladium-catalyzed reactions, the relative reactivity of aryl halides generally follows the order I > Br > Cl. This differential reactivity allows for the selective functionalization of the C-8 position over the C-2 position. By carefully selecting the catalyst (e.g., a palladium(II) or nickel(II) complex) and reaction conditions, an alkyl or aryl group from a Grignard reagent can be introduced at the site of the more reactive bromo group, leaving the chloro group intact for subsequent transformations. wikipedia.orgnih.gov The reaction is advantageous due to the direct use of Grignard reagents, which are readily available or easily prepared. organic-chemistry.org

While the Kumada coupling is a powerful tool, other organometallic transformations can also be employed. These include the Suzuki coupling (using boronic acids or esters), the Negishi coupling (using organozinc reagents), and the Stille coupling (using organotin reagents), all of which have become fundamental methods for C-C bond formation in modern organic synthesis. researchgate.net The choice of reaction often depends on the functional group tolerance and the desired scope of the transformation. For instance, a method was developed for the Kumada-type coupling of unprotected bromoanilines with alkyl Grignard reagents using a specific palladium/phosphine ligand system to minimize side reactions. nih.gov

Table 1: Representative Conditions for Kumada Cross-Coupling

| Parameter | Description | Reference |

|---|---|---|

| Substrates | Aryl or vinyl halides and a Grignard reagent. | wikipedia.org |

| Catalysts | Typically nickel(II) or palladium(II) complexes, such as Pd(PPh₃)₄ or NiCl₂(dppp). | wikipedia.orgresearchgate.net |

| Solvent | Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. | wikipedia.org |

| Conditions | The reaction is typically carried out under inert atmosphere. | nih.gov |

| Selectivity | For dihaloarenes, selective coupling at the more reactive halogen (e.g., Br over Cl) can be achieved. | nih.gov |

Functional Group Interconversions Involving the Amino Moiety at C-4

The primary amino group at the C-4 position is a key functional handle that can be readily converted into a wide variety of other functional groups, significantly altering the molecule's properties and reactivity. solubilityofthings.com These functional group interconversions are pivotal for creating diverse derivatives from the this compound core. solubilityofthings.com

One of the most common transformations is the acylation of the amino group to form amides. solubilityofthings.com This can be achieved by reacting the amine with acyl chlorides or acid anhydrides. Such modifications have been explored in other 4-aminoquinoline (B48711) series to alter biological profiles. researchgate.net Another important interconversion is the reaction with isocyanates or isothiocyanates to yield substituted ureas and thioureas, respectively.

Furthermore, the amino group can be N-alkylated or N-arylated under various conditions. More advanced transformations could involve converting the amine into other nitrogen-containing functional groups. For example, the synthesis of guanidine (B92328) analogues from 4-aminoquinolines has been reported as a strategy to develop new derivatives. researchgate.net The conversion of an amine to an azide (B81097) is another possible interconversion, which can be achieved via diazotization followed by treatment with an azide source. vanderbilt.edu These transformations allow for the fine-tuning of the molecular structure for various applications in materials science and medicinal chemistry. wikipedia.org

Table 2: Examples of Functional Group Interconversions at the C-4 Amino Position

| Starting Group | Reagent(s) | Resulting Group | General Utility | Reference |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | Acyl Chloride (R'-COCl) | Amide (R-NHCOR') | Introduces carbonyl functionality, alters electronic properties. | solubilityofthings.comresearchgate.net |

| Primary Amine (R-NH₂) | Sulfonyl Chloride (R'-SO₂Cl) | Sulfonamide (R-NHSO₂R') | Creates stable, often crystalline, derivatives. | vanderbilt.edu |

| Primary Amine (R-NH₂) | Cyanogen Bromide (BrCN) | Guanidine (R-NHC(=NH)NH₂) | Modifies basicity and hydrogen bonding capacity. | researchgate.net |

Heterocycle Annulation and Fused Ring System Formation from this compound Scaffolds

The this compound scaffold is pre-functionalized for the construction of more complex, fused polycyclic systems. researchgate.netnih.gov Annulation reactions, which involve the formation of a new ring fused to the existing quinoline core, can leverage the reactivity of both the C-4 amino group and the C-2 chloro substituent.

A common strategy involves using the 4-amino group as a nucleophile to react with a bifunctional electrophile. For example, reaction with a β-ketoester like diethyl malonate can lead, after initial condensation and subsequent thermal or acid-catalyzed cyclization, to the formation of a fused pyrimidinone ring. The C-2 chloro atom acts as a leaving group in an intramolecular nucleophilic aromatic substitution (SNAr) step during the cyclization process. This general approach allows access to tetracyclic systems such as quinolino[4,3-d]pyrimidines.

Similarly, reaction with other 1,3-dielectrophiles can be used to construct different five- or six-membered heterocyclic rings fused to the 'a' face of the quinoline. The versatility of 4-aminoquinolines as starting materials for such annulations is well-documented, providing a pathway to novel molecular architectures. nih.gov The resulting fused systems often exhibit unique chemical and photophysical properties, making them targets for materials science and pharmaceutical research.

Table 3: Illustrative Annulation Reaction to Form a Fused Heterocycle

| Reagent | Intermediate Step | Cyclization Condition | Fused Ring System | Reference |

|---|---|---|---|---|

| Diethyl malonate | Condensation of the C-4 amino group with one ester group to form an enamino-ester intermediate. | Thermal or acid-catalyzed intramolecular cyclization. | Pyrimido[5,4-c]quinoline-dione | nih.gov |

| α,β-Unsaturated ketone | Michael addition of the C-4 amino group to the double bond. | Intramolecular cyclization onto the C-2 position. | Dihydropyrido[4,3-b]quinoline | nih.gov |

Investigation of Biological Activity and Mechanistic Insights for 8 Bromo 2 Chloroquinolin 4 Amine Analogues

Comprehensive Structure-Activity Relationship (SAR) Studies for Quinoline (B57606) Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For quinoline derivatives, the type and position of substituents on the bicyclic ring system dramatically influence their biological profiles.

The presence, type, and position of halogen atoms on the quinoline nucleus are known to significantly modulate biological activity. Halogenation can alter the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its interaction with biological targets.

For antiplasmodial quinolines, the 7-chloro substitution is a well-established feature critical for activity, as seen in the archetypal drug chloroquine (B1663885). nih.govacs.org The electron-withdrawing nature of the chlorine atom at the C-7 position is believed to be essential for the inhibition of β-hematin formation, a key detoxification process in the malaria parasite. nih.govacs.orgnih.gov Studies on various 7-substituted 4-aminoquinolines have shown that electron-withdrawing groups enhance β-hematin inhibitory activity, which is directly proportional to antiplasmodial efficacy. nih.gov

In contrast, the specific combination of a bromine atom at the C-8 position and a chlorine atom at the C-2 position is less common in extensively studied antimalarials. However, SAR studies on other quinoline-based agents provide insights. For instance, in the context of anticancer activity, the presence of a bromo group on the quinoline ring, such as in 6-bromo-5-nitroquinoline, has been shown to confer potent antiproliferative effects. nih.gov The strategic placement of halogens can lead to enhanced potency, and compounds with a higher number of chlorine atoms have demonstrated increased insecticidal and fungicidal activity in certain quinoid structures. biointerfaceresearch.com Therefore, the 8-bromo and 2-chloro substitutions in the target scaffold likely impart distinct electronic and steric properties that could translate into unique biological activities, warranting specific investigation.

The 4-amino group and its associated side chain are pivotal for the biological activity of this class of quinolines, particularly for their antiplasmodial and leishmanicidal effects. The nitrogen atom of the 4-aminoquinoline (B48711) nucleus is crucial for complexing with ferriprotoporphyrin IX (Fe(III)PPIX or heme), which is the initial step in inhibiting its polymerization into hemozoin. nih.govacs.org

Furthermore, the presence of a basic aminoalkyl side chain attached to the C-4 amino group is essential for potent antiplasmodial activity. nih.govacs.org This side chain is thought to be responsible for the accumulation of the drug within the acidic food vacuole of the parasite, a phenomenon known as pH trapping. nih.gov The length and nature of this side chain are critical; shorter chain variants, such as those with a propyl or ethyl spacer between two amine groups, have consistently demonstrated high antimalarial potency. nih.gov

In the context of leishmanicidal activity, the 4-aminoquinoline scaffold is considered a privileged structure for developing potent agents. nih.gov The presence of a lipophilic chain and a terminal tertiary amine in the side chain at the C-4 position has been correlated with the ability to disrupt the mitochondrial membrane potential in Leishmania parasites, leading to cell death. nih.govnih.gov The lipophilicity of the side chain is crucial for traversing the macrophage and parasite membranes to reach the intracellular target. nih.gov

The specific placement of substituents on the quinoline ring can lead to vastly different biological outcomes. This principle of positional isomerism is well-documented for quinoline derivatives.

For example, studies on methyl-substituted quinolines revealed that derivatives with a methyl group at the C-5 position exhibit more potent anticancer activity compared to their C-6 substituted counterparts. biointerfaceresearch.com Similarly, in the development of leishmanicidal agents, a methyl group at the C-6 position of the quinoline ring was found to enhance activity, whereas methylation at the C-8 position led to a loss of efficacy. nih.gov

In Vitro Biological Activity Assessments

In vitro assays are fundamental for determining the specific biological effects of novel compounds against pathogens and for elucidating their mechanisms of action.

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. nih.govplos.org Inside its food vacuole, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin (also known as β-hematin). nih.govumich.edu 4-Aminoquinoline drugs interfere with this process by binding to heme, preventing its polymerization. The resulting accumulation of free heme leads to oxidative stress and parasite death. plos.org

The efficacy of quinoline derivatives in this process is highly dependent on their structure. The 7-chloro group and the basic side chain at the C-4 position are key features for potent activity. nih.govnih.gov The β-hematin inhibitory activity of 7-substituted 4-aminoquinolines has been shown to correlate directly with their antiplasmodial activity against chloroquine-sensitive strains of P. falciparum. nih.gov

| Substituent at C-7 | β-Hematin Inhibition (IC50, µM) | Antiplasmodial Activity vs. P. falciparum (D10 strain) (IC50, nM) |

|---|---|---|

| -H | 36.0 | 130 |

| -Cl (Chloroquine analogue) | 20.3 | 19 |

| -Br | 17.9 | 21 |

| -CF3 | 14.0 | 27 |

| -NO2 | 11.6 | 165 |

| -NH2 | 32.2 | 12 |

Quinoline derivatives, particularly those based on the 4-aminoquinoline and 8-aminoquinoline (B160924) scaffolds, have shown significant promise as leishmanicidal agents. nih.govresearchgate.net These compounds are evaluated for their ability to kill both the extracellular promastigote and, more importantly, the intracellular amastigote forms of Leishmania parasites, which reside within host macrophages.

The 4-aminoquinoline structure has been identified as a key scaffold for designing agents that can selectively target parasite mitochondria. nih.gov Structural modifications, such as the introduction of specific side chains at the C-4 position, are critical for enhancing activity against various Leishmania species, including L. major and L. donovani. nih.gov Similarly, analogues of 8-aminoquinolines have demonstrated potent activity against L. donovani promastigotes. researchgate.net

The following table presents representative data on the leishmanicidal activity of various quinoline derivatives, illustrating the impact of structural modifications on their potency against different Leishmania species.

| Compound Type | Key Structural Features | Target Species | Activity (IC50, µM) |

|---|---|---|---|

| 7-Chloro-4-aminoquinoline derivative | Cyclic amine side chain | L. major (amastigotes) | 1.65 |

| 7-Chloro-4-aminoquinoline derivative | Cyclic amine side chain | L. panamensis (amastigotes) | 1.07 |

| 4-Amino-6-methylquinoline derivative | Alkylamino side chain | L. major (amastigotes) | 0.22 |

| 4-Amino-6-methylquinoline derivative | Alkylamino side chain | L. donovani (amastigotes) | >10.0 |

| 8-Aminoquinoline analogue | Extended diamine side chain | L. donovani (promastigotes) | 1.6 |

Antimicrobial Activity Against Select Pathogens

The antimicrobial potential of quinoline derivatives has been a subject of extensive research, with various analogues demonstrating a broad spectrum of activity. researchgate.net While direct studies on 8-Bromo-2-chloroquinolin-4-amine are limited, the evaluation of related quinoline and quinazoline (B50416) compounds provides valuable insights into their potential as antimicrobial agents.

Antibacterial Activity:

Novel chloroquine analogues have shown promising antibacterial potential. For instance, certain synthetic analogues with substitutions at the 4-amino position of chloroquine, forming sulfonamides, were evaluated for their in vitro antimicrobial activity. nih.gov One analogue, CS1 , demonstrated significant inhibitory zones against Pseudomonas aeruginosa (30.3 mm), Escherichia coli (24.1 mm), and Staphylococcus aureus (21.5 mm). nih.gov Another analogue, CS7 (4-bromo-N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)benzenesulfonamide), also showed a notable zone of inhibition against P. aeruginosa (15.3 mm). nih.gov In a separate study, newly synthesized 7-chloroquinoline (B30040) derivatives were screened against several bacteria. researchgate.net Compound 8 in this series showed good activity against E. coli with an inhibition zone of 12.00 ± 0.00 mm. researchgate.net Furthermore, some 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids have been identified as having superior antibacterial activity against various bacterial strains. nih.gov

Antifungal Activity:

The antifungal properties of quinoline derivatives have also been explored. The chloroquine analogue CS1 produced a 19.2 ± 0.21 mm zone of inhibition against Candida albicans. nih.gov Additionally, certain 8-hydroxyquinoline (B1678124) derivatives have been reported to possess antifungal activity. nih.gov

Antitrypanosomal Activity:

Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have been investigated for their antiprotozoal activities, including against Trypanosoma brucei rhodesiense. nih.gov While their antitrypanosomal activities were found to be moderate, their antiplasmodial activities were very promising. nih.gov Another study on 4-phenyl-6-(pyridin-3-yl)pyrimidines revealed that a 3-bromophenyl derivative exhibited an antitrypanosomal IC50 value of 2.0 μM. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoline Analogues

| Compound/Analogue | Pathogen | Activity | Reference |

|---|---|---|---|

| CS1 | Pseudomonas aeruginosa | 30.3 mm zone of inhibition | nih.gov |

| CS1 | Escherichia coli | 24.1 mm zone of inhibition | nih.gov |

| CS1 | Staphylococcus aureus | 21.5 mm zone of inhibition | nih.gov |

| CS1 | Candida albicans | 19.2 ± 0.21 mm zone of inhibition | nih.gov |

| CS7 | Pseudomonas aeruginosa | 15.3 mm zone of inhibition | nih.gov |

| Compound 8 | Escherichia coli | 12.00 ± 0.00 mm zone of inhibition | researchgate.net |

| 3-bromophenyl derivative | Trypanosoma brucei rhodesiense | IC50 of 2.0 μM | nih.gov |

Enzyme Inhibition Assays

Quinoline-based compounds have been investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents.

Botulinum Neurotoxin Serotype A Light Chain Metalloprotease:

Second-generation steroidal 4-aminoquinolines have been identified as potent inhibitors of the botulinum neurotoxin serotype A (BoNT/A) light chain, a zinc metalloprotease. nih.govnih.gov Antimalarial compounds composed of a 4-amino-7-chloroquinoline (4,7-ACQ) component linked to other moieties have shown to be effective dual inhibitors of the BoNT/A light chain and Plasmodium falciparum. nih.gov Docking simulations suggest that these inhibitors coordinate with the enzyme's catalytic zinc and expel the catalytic water molecule. nih.gov

Tubulin Polymerization:

Certain quinoline derivatives have been shown to inhibit tubulin polymerization. Isocombretastatin A, a 1,1-diarylethene isomer of combretastatin (B1194345) A, and its analogue CC-5079 have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov

Other Enzymes:

Table 2: Enzyme Inhibition by Quinoline Analogues

| Enzyme | Inhibitor Class | Key Findings | Reference |

|---|---|---|---|

| Botulinum Neurotoxin Serotype A Light Chain | Steroidal 4-aminoquinolines | Potent inhibition, with some derivatives having nanomolar potencies. nih.gov | nih.gov |

| Tubulin Polymerization | Isocombretastatin A analogues | Inhibition of tubulin polymerization leading to G2/M cell cycle arrest. nih.gov | nih.gov |

| Pyruvate (B1213749) Kinase M2 (PKM2) | 8-Quinolinesulfonamide derivatives | Designed as modulators of PKM2 activity in cancer cells. mdpi.com | mdpi.com |

In Vitro Cytotoxicity and Selectivity Profiling in Non-Targeted Cellular Systems

The cytotoxic effects of 4-aminoquinoline derivatives have been evaluated against various cell lines. A study on a series of 4-aminoquinoline derivatives examined their cytotoxic effects on human breast tumor cell lines MCF7 and MDA-MB468. nih.gov While many compounds were effective, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB 468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to chloroquine. nih.gov

In another study, novel chloroquine analogues were evaluated for their cytotoxic potential. Analogue CS9 demonstrated excellent cytotoxic potential against the HeLa cell line, showing 100% inhibition with an IC50 of 8.9 ± 1.2 μg/ml, compared to chloroquine which showed 61.9% inhibition at 30 μg/ml. nih.gov Furthermore, some 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives were assessed for cytotoxicity against L6 cells (rat skeletal myoblasts), with some analogues showing no toxicity. nih.gov

Table 3: Cytotoxicity of Selected Quinoline Analogues

| Compound/Analogue | Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Potent activity | nih.gov |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | nih.gov |

| CS9 | HeLa | 8.9 ± 1.2 μg/ml | nih.gov |

Mechanistic Elucidation of Biological Action (Excluding Clinical Human Data)

Investigation of Heme Binding and Beta-Hematin Inhibition Pathways

A primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline form called hemozoin, which is identical to β-hematin. 4-aminoquinolines are thought to accumulate in the parasite's acidic food vacuole and interfere with this detoxification process.

Studies on novel quinolizidinyl-alkyl derivatives of 7-chloro-4-aminoquinoline have shown that they interact with hematin (B1673048) and inhibit the formation of β-hematin in vitro, similar to chloroquine. nih.gov These compounds bind to heme, although with a lower affinity than chloroquine, but with a similar stoichiometry of interaction (approximately 1:1.7). nih.gov Their ability to inhibit β-hematin formation in a dose-dependent manner suggests that their antimalarial activity is likely due to the buildup of toxic heme molecules within the parasite. nih.gov

Characterization of Interactions with Cellular and Subcellular Targets

The biological activity of quinoline derivatives is also influenced by their interactions with cellular and subcellular components.

Lysosomal Accumulation: The basic nature of many 4-aminoquinolines leads to their accumulation in acidic organelles such as lysosomes. This lysosomotropic property is a key factor in their mechanism of action, particularly in the context of malaria, where they concentrate in the parasite's food vacuole.

Mitochondrial Depolarization: While specific data on this compound is lacking, related compounds have been shown to affect mitochondrial function. Further investigation is needed to determine if this specific analogue induces mitochondrial depolarization as part of its mechanism of action.

Molecular Level Elucidation of Enzyme Inhibition Modes

The inhibition of enzymes by quinoline derivatives often involves specific interactions at the molecular level. For instance, in the case of the botulinum neurotoxin serotype A light chain, docking simulations have provided insights into the binding mode of 4,7-ACQ-based inhibitors. nih.gov These studies suggest that the inhibitors coordinate with the catalytic zinc ion in the enzyme's active site and expel a catalytic water molecule. nih.gov The binding is further stabilized by specific contacts with amino acid residues within the active site. nih.gov

For other enzymes, such as those involved in cancer metabolism, quinoline-based inhibitors can act as allosteric modulators or competitive inhibitors, depending on their structure and the specific enzyme target. mdpi.com The elucidation of these molecular interactions is crucial for the rational design of more potent and selective inhibitors.

Ligand Efficiency and Biopharmaceutical Property Considerations (Non-Clinical Context)

In the realm of non-clinical drug discovery, the optimization of lead compounds extends beyond mere biological potency. Key metrics such as ligand efficiency (LE) and a thorough understanding of biopharmaceutical properties are crucial for identifying candidates with a higher probability of success in later developmental stages. This section explores these considerations for analogues of this compound, drawing upon data from structurally related 4-aminoquinoline derivatives.

Ligand Efficiency (LE) is a valuable metric that assesses the binding efficiency of a molecule in relation to its size, specifically the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated to normalize potency for molecular weight, thereby guiding the selection of smaller, more efficient molecules during lead optimization. A higher LE value is generally desirable, as it suggests a more optimal interaction with the target protein.

Research into various 4-aminoquinoline analogues has provided biological activity data, primarily in the contexts of antimalarial and anticancer research, from which LE can be calculated. For instance, studies on 7-substituted 4-aminoquinolines have revealed potent antiplasmodial activity. nih.gov The substitution at the 7-position with halogens like bromine and iodine has been shown to be as effective as the corresponding 7-chloro analogues against both chloroquine-susceptible and -resistant strains of P. falciparum, with IC50 values in the low nanomolar range (3-12 nM). nih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogues generally exhibit reduced activity. nih.gov

The following table presents a selection of 4-aminoquinoline analogues, their reported biological activities, and calculated ligand efficiencies. It is important to note that these compounds are not direct analogues of this compound but are structurally related and provide valuable insights into the structure-efficiency relationships within this chemical class.

| Compound Name | Structure | Biological Activity (IC50/GI50) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Reference |

| 7-Bromo-4-aminoquinoline analogue | 3-12 nM (antiplasmodial) | 18 | ~0.66 - 0.76 | nih.gov | |

| 7-Chloro-4-aminoquinoline analogue | 3-12 nM (antiplasmodial) | 17 | ~0.70 - 0.80 | nih.gov | |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7.35 µM (cytotoxicity, MDA-MB468) | 19 | ~0.38 | ||

| Butyl-(7-fluoro-quinolin-4-yl)-amine | 8.22 µM (cytotoxicity, MCF-7) | 18 | ~0.39 |

Biopharmaceutical Properties play a critical role in determining the in vivo fate of a drug candidate. These properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are evaluated in non-clinical settings to predict a compound's pharmacokinetic profile. Key parameters include aqueous solubility, membrane permeability, and metabolic stability.

For 4-aminoquinoline derivatives, these properties can be highly variable and are significantly influenced by the nature and position of substituents. For example, the introduction of basic amine side chains, a common feature in many antimalarial quinolines, can enhance solubility at physiological pH but may also introduce liabilities related to metabolic instability or off-target effects.

The following table summarizes available biopharmaceutical data for structurally related 4-aminoquinoline compounds, highlighting the diversity of profiles within this class.

| Compound Class | Key Biopharmaceutical Findings | Reference |

| 4-Aminoquinoline analogues | Some potent compounds exhibit poor metabolic stability (t1/2 < 10 min). | |

| 4-Amino-7-chloroquinolines | Can be poorly metabolized, leading to long elimination half-lives. Primarily eliminated via the kidneys. | nih.gov |

| Amodiaquine (a 4-aminoquinoline) | A prodrug that is metabolized to its active form. Excreted mainly in the bile. | nih.gov |

Theoretical and Computational Studies of 8 Bromo 2 Chloroquinolin 4 Amine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems, making it an invaluable tool for elucidating the intricacies of molecular structures. For 8-Bromo-2-chloroquinolin-4-amine, DFT calculations can offer profound insights into its stability, reactivity, and electronic characteristics. These calculations are typically performed using specific basis sets, such as B3LYP/6-31+G(d,p), which has been shown to be effective for quinoline (B57606) derivatives. nih.gov

Elucidation of Electronic Structure (HOMO-LUMO Energies, Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| Energy Gap (ΔE) | 4.70 |

| Table 1: Illustrative Quantum Chemical Parameters for this compound. This table presents hypothetical values for the HOMO and LUMO energies and the resulting energy gap. These values are for demonstrative purposes only and are not based on published experimental or computational data for this specific molecule. |

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack and are associated with lone pairs of electrons, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. journalirjpac.comcolab.ws

For this compound, an MEP analysis would likely reveal negative potential around the nitrogen atom of the quinoline ring and the amine group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms and regions near the electron-withdrawing halogen atoms might exhibit a positive potential, marking them as sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions, including those with biological receptors.

Derivation of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include the electrophilicity index (ω), chemical hardness (η), and softness (S). journalirjpac.comcolab.ws

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It can be approximated as half of the HOMO-LUMO energy gap. A larger value indicates greater stability.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different quinoline derivatives. Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. journalirjpac.com A hypothetical set of global reactivity descriptors for this compound is shown in Table 2.

| Descriptor | Formula | Hypothetical Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / η | 0.43 eV-1 |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | 3.50 eV |

| Table 2: Illustrative Global Reactivity Descriptors for this compound. This table provides a hypothetical calculation of global reactivity descriptors based on the illustrative HOMO-LUMO energies. These values are for demonstrative purposes only. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govuobaghdad.edu.iq

Prediction of Binding Modes and Conformations with Biological Macromolecules

Molecular docking algorithms explore the possible binding orientations and conformations of a ligand within the active site of a target protein. researchgate.net For instance, quinoline derivatives have been studied as potential anticancer agents, and docking studies can predict their binding to specific protein targets involved in cancer pathways. ijrpr.comnih.gov The output of a docking simulation provides a visual representation of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the complex.

Estimation of Binding Affinities and Interaction Energies

A critical outcome of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). uobaghdad.edu.iq A more negative binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. This allows for the ranking of different compounds based on their predicted binding strength to a particular target. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic assessment of the binding stability and interaction energies. acs.org

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is primarily defined by the orientation of the exocyclic amino group relative to the rigid quinoline core. The quinoline ring system, being a fused aromatic heterocycle, is inherently planar. The primary conformational flexibility arises from the rotation around the C4-NH2 bond.

Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate the potential energy surface of this rotation. The planarity of the quinoline ring is a key structural feature. The amino group attached to this planar structure can exhibit different spatial orientations. The rotational barrier for the C-N bond of the amino group is a key parameter in its conformational analysis.

Due to the presence of the chloro substituent at the 2-position and the bromo substituent at the 8-position, steric hindrance can influence the preferred orientation of the amino group. It is hypothesized that the most stable conformation will involve the amino group lying in or close to the plane of the quinoline ring to maximize electronic conjugation, with the hydrogen atoms of the amine pointing away from the adjacent chloro group to minimize steric clash.

Table 1: Hypothetical Torsional Angle and Relative Energy

| Dihedral Angle (H-N-C4-C3) | Relative Energy (kcal/mol) |

| 0° | 0.0 |

| 30° | 1.5 |

| 60° | 4.0 |

| 90° | 5.5 |

Note: The data in this table is hypothetical and serves as an illustration of the expected energetic profile for the rotation of the amino group. Actual values would require specific quantum chemical calculations.

From a stereochemical perspective, this compound does not possess any chiral centers, and therefore, does not have enantiomers or diastereomers. The molecule is achiral.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry allows for the prediction of various spectroscopic data, which can be compared with experimental spectra for structure verification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR spectra are invaluable for confirming the chemical structure. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing halogen substituents.

¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the range of 7.0-8.5 ppm. The protons of the amino group would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

¹³C NMR: The carbon atoms of the quinoline ring will have distinct chemical shifts. The carbon atom C4, bonded to the amino group, is expected to be shielded, while the carbons C2 and C8, bonded to the halogens, will be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 151.0 |

| C3 | 98.5 |

| C4 | 155.2 |

| C4a | 149.8 |

| C5 | 125.0 |

| C6 | 128.3 |

| C7 | 122.1 |

| C8 | 115.7 |

| C8a | 140.6 |

Note: The data in this table is a hypothetical prediction based on general principles and known substituent effects on similar aromatic systems.

Infrared (IR) Spectroscopy:

The predicted IR spectrum of this compound would exhibit characteristic vibrational frequencies corresponding to its functional groups.

N-H Stretching: The amino group is expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C=C and C=N Stretching: The aromatic quinoline core will display several bands in the 1400-1600 cm⁻¹ region.

C-Cl and C-Br Stretching: The carbon-halogen bonds will have characteristic stretching frequencies in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3350 |

| C=N Stretch | 1620 |

| Aromatic C=C Stretch | 1580, 1470 |

| C-Cl Stretch | 750 |

| C-Br Stretch | 680 |

Note: This data is a generalized prediction. The exact peak positions can be influenced by intermolecular interactions in the solid state.

Mass Spectrometry:

The predicted mass spectrum under electron ionization (EI) would show a prominent molecular ion peak. The isotopic pattern of this peak would be characteristic of a compound containing one bromine and one chlorine atom. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a complex M, M+2, and M+4 pattern for the molecular ion.

The fragmentation pattern would likely involve the loss of the halogen atoms or the amino group.

Future Directions and Emerging Research Perspectives for 8 Bromo 2 Chloroquinolin 4 Amine

Advancements in Sustainable and Scalable Synthetic Methodologies

The development of environmentally friendly and economically viable methods for synthesizing 8-Bromo-2-chloroquinolin-4-amine and its derivatives is a critical area of future research. Current synthetic routes often involve multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.net Future efforts should focus on "green chemistry" principles to improve efficiency and reduce environmental impact.

Key areas for advancement include:

Catalytic Systems: Exploring novel palladium-catalyzed cross-coupling reactions could offer more efficient and selective pathways. researchgate.net The use of copper catalysts, particularly for the introduction of the primary amino group, presents another promising avenue. nih.gov

One-Pot Syntheses: Designing multi-component reactions where several bonds are formed in a single operation would significantly streamline the synthesis, reduce purification steps, and minimize solvent usage.

Alternative Solvents and Energy Sources: Investigating the use of greener solvents, such as water or bio-based solvents, and employing energy-efficient techniques like microwave-assisted synthesis could lead to more sustainable processes. mdpi.com

Exploration of Novel Chemical Transformations and Derivatization Strategies

The inherent reactivity of the this compound scaffold provides a rich platform for creating diverse chemical libraries. The bromine atom at the C8 position and the chlorine atom at the C2 position are particularly amenable to a variety of chemical modifications.

Future derivatization strategies should explore:

Suzuki and other Cross-Coupling Reactions: The bromine at position 8 is well-suited for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups. This can be leveraged to explore new chemical space and modulate the compound's properties.

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C2 position can be displaced by various nucleophiles to introduce different functional groups, thereby influencing the molecule's electronic and steric properties. nih.gov

Modifications of the Amino Group: The 4-amino group can be functionalized to form amides, sulfonamides, or Schiff bases, further expanding the structural diversity of the derivatives. nih.gov

Expansion of Structure-Activity Relationship Studies to Broader Biological Systems

While some structure-activity relationship (SAR) studies have been conducted, a more comprehensive understanding is needed across a wider range of biological systems. The strategic placement of substituents on the quinoline (B57606) ring has been shown to be crucial for biological activity.

Future SAR studies should focus on:

Systematic Substituent Variation: A systematic exploration of different substituents at the C2, C4, and C8 positions is necessary to delineate their impact on activity and selectivity. For instance, comparing chloro, methyl, and other groups at the C2 position can reveal key insights into the role of electronics and sterics.

Diverse Biological Assays: Screening libraries of this compound derivatives against a broad panel of biological targets, including various cancer cell lines, bacteria, fungi, and viruses, will help to identify new therapeutic applications. researchgate.netmdpi.com

Isomeric Comparisons: Investigating the biological activities of positional isomers will provide valuable information on the spatial requirements for target interaction.

Identification and Validation of Underexplored Biological Targets and Mechanisms

A key area for future research is the identification and validation of the specific molecular targets and mechanisms of action for this compound and its derivatives. While some studies have pointed towards potential applications in oncology and virology, the precise proteins and pathways involved remain largely uncharacterized.

Future research should aim to:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of active compounds.

Mechanism of Action Elucidation: Investigating the downstream signaling pathways affected by compound treatment to understand how they exert their biological effects. For example, some quinoline derivatives are known to interfere with tubulin polymerization or induce the formation of reactive oxygen species (ROS). mdpi.com

Antimalarial Potential: Given that 4-aminoquinolines are known to inhibit β-hematin formation in the malaria parasite, exploring the potential of this compound derivatives in this area is warranted. acs.org The 7-chloro group in chloroquine (B1663885) is critical for this activity, and understanding the role of the 8-bromo and 2-chloro substituents in this context would be a valuable line of inquiry. acs.org

Integration of Advanced Computational Modeling for Rational Design and Lead Optimization

The use of computational tools can significantly accelerate the drug discovery process by enabling the rational design of more potent and selective compounds. This "in silico" approach can help to prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested.

Future computational studies should involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity of new derivatives based on their physicochemical properties. nih.gov

Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of derivatives to their biological targets and employing molecular dynamics simulations to understand the stability of these interactions over time. nih.gov

Lead Optimization: Employing computational strategies for lead optimization to improve properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, while avoiding issues like "molecular obesity." scienceopen.com

By systematically addressing these future directions, the scientific community can unlock the full potential of this compound as a valuable scaffold for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-2-chloroquinolin-4-amine, and how do reaction conditions influence yield?

- The synthesis typically involves halogenation and nucleophilic substitution. For example, bromination of 2-chloroquinolin-4-amine derivatives using reagents like N-bromosuccinimide (NBS) in chloroform under reflux can introduce the bromine substituent at the 8-position . Optimizing solvent choice (e.g., ethanol vs. dichloromethane) and temperature is critical; higher yields (>70%) are achieved with inert atmospheres and catalytic bases like K₂CO₃ .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR confirms substituent positions via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm). Mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: ~257.52 g/mol) . IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How does solubility impact experimental design for this compound?

- This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-saturation studies via HPLC or UV-Vis (λ ~300 nm) are recommended to determine solubility limits for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of halogenated quinoline derivatives?

- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and halogen positioning. For example, Br and Cl substituents exhibit distinct electron density maps, clarifying regiochemical outcomes . Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be cross-validated against crystallographic data .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Contradictions in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (e.g., cell line variability). Methodological solutions:

- Standardize cell viability assays (MTT/XTT) with controls for solvent interference (e.g., DMSO ≤0.1%).

- Validate target engagement via molecular docking (e.g., quinoline binding to kinase domains) .

- Cross-reference data with structural analogs (e.g., 6-chloro derivatives in ) to isolate substituent effects .

Q. How do halogen substituent positions influence the compound’s reactivity in cross-coupling reactions?

- The 8-bromo group participates preferentially in Suzuki-Miyaura couplings due to lower steric hindrance compared to 2-chloro. For example, coupling with phenylboronic acid in THF/Pd(PPh₃)₄ yields 8-aryl derivatives with >80% efficiency. The 2-chloro group remains inert under these conditions but can undergo SNAr reactions with amines at elevated temperatures .

Q. What computational methods predict the metabolic stability of this compound?

- In silico tools : Use PISTACHIO or BKMS_METABOLIC databases to simulate Phase I/II metabolism. The bromine atom increases molecular weight, potentially reducing hepatic clearance.

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict oxidation susceptibility (e.g., CYP450-mediated dehalogenation) .

Q. How can retrosynthetic analysis optimize scalable synthesis routes?

- Retrosynthesis using REAXYS or Pistachio_RINGBREAKER identifies cost-effective precursors. For example, starting from 4-aminoquinoline, sequential bromination (Br₂/FeCl₃) and chlorination (POCl₃) reduce steps compared to alternative pathways. Process intensification (e.g., flow chemistry) minimizes intermediates .

Methodological Notes

- Data Validation : Cross-check melting points (reported ~200–220°C) via DSC to detect polymorphic variations .

- Contradiction Management : Use Bland-Altman plots for inter-lab bioactivity comparisons when literature values diverge .

- Ethical Compliance : Adhere to in vitro research guidelines (e.g., no human/animal testing) as per and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.